4-Decylphenol

Description

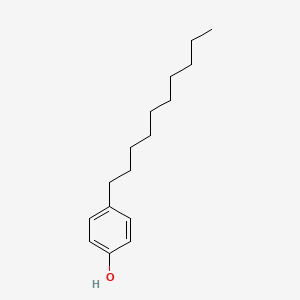

Structure

3D Structure

Properties

IUPAC Name |

4-decylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14,17H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTLMVREWQIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183968 | |

| Record name | Phenol, p-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-57-1 | |

| Record name | Phenol, p-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence, Distribution, and Dynamics of 4 Decylphenol

Environmental Monitoring Strategies and Techniques

The detection and quantification of this compound in the environment necessitate robust monitoring strategies. These strategies are crucial for understanding the compound's distribution, persistence, and potential ecological relevance. Monitoring programs for alkylphenols, including this compound, are often designed to assess the current state of the environment, verify the effectiveness of control measures, and identify emerging risks. nih.govenvironmentclearance.nic.in The presence of alkylphenols like this compound in marine and coastal ecosystems is a documented concern, though less studied than in freshwater environments. nih.govcapes.gov.br

The design and implementation of an environmental monitoring program for this compound is a systematic process aimed at generating reliable data for environmental management and risk assessment. gxpcellators.comamericanpharmaceuticalreview.com The core of such a program involves defining clear objectives, selecting appropriate methodologies, and establishing a framework for data analysis and response actions. environmentclearance.nic.inidfa.org

A comprehensive monitoring program is built on several key elements:

Defining Objectives: The primary goals must be clearly articulated. These can range from ensuring compliance with statutory requirements to identifying pollution hotspots, assessing the efficacy of wastewater treatment processes, or establishing a long-term database for future impact assessments. environmentclearance.nic.in

Parameter Selection: The program must identify the specific environmental parameters to be monitored. gxpcellators.com For this compound, this includes its concentration in various environmental matrices such as water, sediment, and biota. nih.gov

Standard Operating Procedures (SOPs): Detailed SOPs are developed for sample collection, handling, preservation, and analysis to ensure consistency and data quality. gxpcellators.com Analytical methods for alkylphenols often involve solid-phase extraction (SPE) followed by advanced chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve low detection limits. blackmeditjournal.orgnih.govnih.gov

Quality Assurance (QA) and Quality Control (QC): A rigorous QA/QC plan is essential. This includes the analysis of field blanks, solvent blanks, and recovery tests to ensure the accuracy and reliability of the data. muni.cz

Data Analysis and Corrective Actions: The program must include procedures for data analysis, trend identification, and the implementation of corrective and preventive actions (CAPA) when predefined limits are exceeded. gxpcellators.comamericanpharmaceuticalreview.com

The implementation of the program requires a dedicated team, often structured as an Environmental Management Cell, with defined roles for program management, sample collection, laboratory analysis, and quality assurance. environmentclearance.nic.ingxpcellators.com

Table 1: Key Steps in Designing a this compound Monitoring Program

| Step | Description | Key Considerations |

|---|---|---|

| 1. Define Objectives | Clearly state the purpose of the monitoring (e.g., compliance, risk assessment, trend analysis). | Should be specific, measurable, achievable, relevant, and time-bound (SMART). environmentclearance.nic.in |

| 2. Site Selection | Identify and select representative monitoring locations based on risk. | Consider proximity to potential sources (WWTPs, industrial zones) and sensitive ecosystems. ccmb.res.in |

| 3. Select Matrices | Choose the environmental compartments to be sampled (water, sediment, biota). | Sediments often act as a sink for alkylphenols. nih.govcapes.gov.br |

| 4. Determine Frequency | Establish how often samples will be collected. | Based on environmental dynamics and program goals (e.g., seasonal variation, long-term trends). gxpcellators.com |

| 5. Establish SOPs | Develop detailed protocols for sampling, preservation, and transport. | Essential for data consistency and comparability. gxpcellators.com |

| 6. Choose Analytical Methods | Select validated methods for quantifying this compound. | Techniques like GC-MS/MS or LC-MS/MS are often required for sensitivity. nih.govnih.gov |

| 7. Set Action Levels | Define concentration thresholds that trigger investigations or corrective actions. | Based on regulatory standards or ecological risk assessments. gxpcellators.com |

| 8. Implement & Analyze | Collect and analyze samples according to the plan. | Perform statistical analysis to identify trends and anomalies. americanpharmaceuticalreview.com |

| 9. Review & Report | Periodically review the program's effectiveness and report findings. | Facilitates continuous improvement and informs stakeholders. gxpcellators.comidfa.org |

The selection of appropriate monitoring sites is critical to the success of an environmental surveillance program for this compound. Site selection should be based on a qualitative risk assessment that considers the potential for environmental exposure and the sensitivity of the receiving environment. a3p.org

Key criteria for selecting surveillance sites include:

Proximity to Potential Sources: Sites should be chosen to represent potential points of entry into the environment. The degradation of alkylphenol ethoxylates, used in products like industrial detergents and paints, is a primary source of alkylphenols. service.gov.ukservice.gov.uk Therefore, key locations include:

Effluents from municipal and industrial wastewater treatment plants (WWTPs), as these are major conduits for the release of alkylphenols into aquatic systems. nih.govcapes.gov.br

Downstream of industrial areas where this compound or its precursors might be used. nih.gov

Areas with high population density, which may correlate with higher loads of consumer and commercial product residues in wastewater. nih.gov

Environmental Characteristics: The physical and chemical properties of the potential site are important.

Hydrodynamics: In riverine systems, sites should be selected upstream (as a control) and downstream of potential sources to assess impact. In estuaries and coastal areas, tidal patterns and currents must be considered. capes.gov.br

Sediment Type: Sediments, particularly those with high organic carbon content, can act as sinks for hydrophobic compounds like this compound, leading to their accumulation. nih.govblackmeditjournal.org

Ecological Sensitivity: Areas that are ecologically significant or contain sensitive species should be prioritized for monitoring. This includes spawning grounds for fish or habitats for benthic organisms that are in direct contact with potentially contaminated sediments. blackmeditjournal.org

Logistical Feasibility: Sites must be safely and consistently accessible for sample collection throughout the year. ccmb.res.in Areas prone to intermittent flooding or other accessibility issues may be considered for temporary monitoring only, such as during a specific outbreak or event. ccmb.res.in

A risk-based approach often involves calculating a risk score for potential sites based on factors like exposure potential (e.g., proximity to source, potential for runoff) and the presence of sensitive receptors (e.g., aquatic life, human water use). Sites with higher risk scores are prioritized for monitoring.

| Practicality | Site Accessibility & Safety | Ensures consistent and safe sample collection. ccmb.res.in |

Temporal trend analysis is a critical component of long-term environmental monitoring programs. It involves the statistical assessment of concentration data collected over time to determine whether levels of a contaminant, such as this compound, are increasing, decreasing, or remaining stable. envirolink.govt.nz This analysis provides vital feedback on the effectiveness of environmental regulations and source-control measures. vliz.be

The process for trend analysis typically involves several steps:

Data Acquisition and Compilation: A sufficiently long and consistent data record is required. For meaningful trend analysis, data should be collected over several years from the same sites using consistent analytical methods. envirolink.govt.nz

Accounting for Confounding Factors: Environmental data are often influenced by factors other than time, such as seasonality, river flow, or changes in analytical detection limits. Statistical models, such as generalized additive models (GAMs), can be used to account for these variables and isolate the underlying temporal trend. envirolink.govt.nzvliz.be

Assessing Trend Direction and Rate: Statistical tests, like the Mann-Kendall test, are used to determine the direction of the trend (upward or downward) and its statistical significance. The rate of change (e.g., concentration decrease per year) can be estimated using methods like the Sen's slope estimator. envirolink.govt.nz

Reporting Results: The findings, including the direction, rate, and confidence level of the trend, are reported. This allows for an evaluation of environmental quality over time. envirolink.govt.nz

Table 3: Hypothetical Temporal Trend Data for this compound in River Sediment This table is for illustrative purposes to show how temporal trend data would be presented. Actual data for this compound are limited.

| Year | Site ID | Mean Concentration (ng/g dry weight) | Notes |

|---|---|---|---|

| 2015 | RIV-01 | 15.2 | Monitoring initiated. |

| 2016 | RIV-01 | 18.5 | High rainfall year, potential increase in runoff. |

| 2017 | RIV-01 | 16.1 | |

| 2018 | RIV-01 | 14.8 | |

| 2019 | RIV-01 | 13.5 | Local WWTP upgrade completed. |

| 2020 | RIV-01 | 11.7 | |

| 2021 | RIV-01 | 10.9 | Indication of a potential decreasing trend post-2019. |

| 2022 | RIV-01 | 11.2 | |

| 2023 | RIV-01 | 9.8 |

Environmental Fate and Transformation Mechanisms of 4 Decylphenol

Biodegradation Processes

The biodegradation of 4-Decylphenol, a member of the alkylphenol group, is a critical process influencing its persistence and potential impact in the environment. Both aerobic and anaerobic conditions can facilitate its breakdown through various microbial activities.

Under aerobic conditions, the biodegradation of phenolic compounds like this compound is primarily initiated by oxidation. The initial step often involves the action of monooxygenases or dioxygenases. These enzymes hydroxylate the aromatic ring, a key activation step. For instance, phenol (B47542) hydroxylase can convert phenol to catechol. researchgate.netfrontiersin.org Subsequently, the dihydroxybenzene intermediate undergoes ring cleavage, which can proceed via ortho- or meta-cleavage pathways. frontiersin.orgresearchgate.net

The ortho-cleavage pathway involves the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. frontiersin.orgnih.gov The meta-cleavage pathway, on the other hand, is mediated by catechol 2,3-dioxygenase, producing 2-hydroxymuconic semialdehyde. frontiersin.orgresearchgate.net These intermediates are then funneled into central metabolic routes like the Krebs cycle. researchgate.net

The kinetics of aerobic degradation can vary depending on the specific microbial strains and environmental conditions. For example, studies on other phenols have shown that degradation can be slow initially, followed by a rapid decrease in concentration as microbial populations acclimate and produce the necessary enzymes. nih.gov

Table 1: Aerobic Biodegradation of Phenolic Compounds

| Parameter | Observation | Reference |

|---|---|---|

| Initial Step | Oxidation via monooxygenases or dioxygenases | unesp.br |

| Key Enzyme | Phenol hydroxylase | researchgate.netfrontiersin.org |

| Intermediate | Catechol | researchgate.netfrontiersin.org |

| Cleavage Pathways | Ortho- and meta-cleavage | frontiersin.orgresearchgate.net |

| Ortho-pathway Enzyme | Catechol 1,2-dioxygenase | frontiersin.org |

| Meta-pathway Enzyme | Catechol 2,3-dioxygenase | frontiersin.org |

| End Products | Intermediates of the Krebs cycle | researchgate.net |

In the absence of oxygen, the biodegradation of this compound follows different metabolic routes. A common initial step in the anaerobic degradation of phenol is carboxylation at the para-position to form 4-hydroxybenzoate (B8730719). researchgate.netresearchgate.net This reaction is catalyzed by phenol carboxylase. Following this, 4-hydroxybenzoate is typically activated to its coenzyme A (CoA) thioester, which then undergoes dearomatization and ring fission. researchgate.net

Anaerobic degradation is a multi-step process often involving a consortium of different microbial groups. researchgate.net These can include hydrolyzing bacteria, fermenting bacteria, acetogenic bacteria, and methanogenic archaea that work in succession to break down the compound. researchgate.net The rate-limiting step in the anaerobic degradation of some chlorinated phenols has been identified as the transformation of intermediates like 4-chlorophenol (B41353) to phenol. nih.gov

Optimal conditions for anaerobic degradation include the absence of oxygen and the presence of suitable electron acceptors if the process is not fermentative. erwiki.net Temperature also plays a crucial role, with distinct mesophilic (around 37°C) and thermophilic (around 55°C) conditions favoring different microbial communities. normecows.com

The complete mineralization of this compound often requires the synergistic action of a diverse microbial community. nih.gov In aerobic environments, a variety of bacteria and fungi have been shown to degrade phenols. researchgate.net Mixed microbial cultures can be more robust and efficient in degrading high concentrations of phenols compared to single strains. nih.gov This is because different species can carry out different steps of the degradation pathway, and some may even help to mitigate toxic intermediates or unfavorable pH changes. nih.gov

In anaerobic settings, a structured food web of microorganisms is essential. researchgate.net For instance, in methanogenic environments, the degradation of phenolic compounds to methane (B114726) and carbon dioxide involves at least four different trophic groups of microorganisms. researchgate.net The composition of these communities can be influenced by the specific contaminants present and the environmental conditions. For example, in anaerobic digesters treating phenolic wastewater, phyla such as Bacteroidetes, Chloroflexi, Proteobacteria, and Firmicutes are commonly found. researchgate.net

The efficiency of degradation is influenced by factors such as the availability of nutrients, pH, and temperature, which affect the growth and activity of these microbial communities. frontiersin.org

Specific microorganisms capable of degrading phenolic compounds have been isolated and identified from various environments.

Bacteria: Genera known to contain phenol-degrading species include Pseudomonas, Acinetobacter, Alcaligenes, and Rhodococcus. nih.govnih.gov For example, Acinetobacter venetianus and Pseudomonas oleovorans have been shown to degrade a variety of aromatic pollutants. nih.gov Studies on leaf surfaces have identified epiphytic bacteria from the genera Acinetobacter, Alcaligenes, and Rhodococcus capable of phenol mineralization. nih.gov

Fungi: Fungal genera such as Candida, Fusarium, and Aspergillus have also been reported to degrade phenols. researchgate.net For instance, Aspergillus niger has demonstrated the ability to break down high-density polyethylene, a process that can release phenolic additives. mdpi.com

Enzymes: The key enzymes in aerobic degradation are phenol hydroxylases and catechol dioxygenases (both 1,2- and 2,3-types). frontiersin.orgnih.gov The genes encoding these enzymes, such as pheA and pheB for phenol hydroxylase, have been identified and used to confirm degradation pathways. frontiersin.org In anaerobic degradation, phenol carboxylase is a critical enzyme for the initial activation of the phenol ring. researchgate.net

Table 2: Examples of Phenol-Degrading Microorganisms

| Microorganism Type | Genus | Reference |

|---|---|---|

| Bacteria | Pseudomonas | nih.gov |

| Acinetobacter | nih.govnih.gov | |

| Alcaligenes | nih.gov | |

| Rhodococcus | nih.gov | |

| Bacillus | nih.gov | |

| Fungi | Candida | researchgate.net |

| Fusarium | researchgate.net |

Role of Microbial Communities in Degradation

Abiotic Transformation Pathways

Besides biodegradation, abiotic processes can also contribute to the transformation of this compound in the environment.

Phototransformation, or photodegradation, involves the breakdown of a chemical due to the absorption of light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

For phenolic compounds, phototransformation can be a significant removal pathway, especially in sunlit surface waters and the atmosphere. unito.it The kinetics of phototransformation often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. plos.org The degradation rate is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers (like nitrate (B79036) and dissolved organic matter), and the chemical's quantum yield (the efficiency of the photochemical process). unito.itplos.org

The transformation products of photolysis can be diverse and may sometimes be more toxic than the parent compound. plos.org For example, the phototransformation of dinitrophenols can lead to the formation of trinitrophenols. unito.it Common reactions during the phototransformation of organic pollutants include isomerization, hydroxylation, and fragmentation. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzoate |

| Acetaldehyde |

| Acetate |

| Acetyl-CoA |

| Benzoate |

| Carbon dioxide |

| Catechol |

| cis,cis-muconic acid |

| Coenzyme A |

| Methane |

| Phenol |

| Pyruvate |

| Succinyl-CoA |

Hydrolysis and Other Chemical Degradation Routes

Abiotic degradation, which includes processes that break down substances without the involvement of living organisms, is a key factor in determining the environmental persistence of a chemical. noack-lab.comsiremlab.com For this compound, the primary abiotic degradation routes considered are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks down another substance. fiveable.meazom.com However, for many persistent organic pollutants (POPs), this process can be negligibly slow. nih.gov In the case of alkylphenols like 4-tert-octylphenol (B29142), a structurally similar compound, hydrolysis is not considered a significant removal process in aquatic environments. service.gov.uk This suggests that this compound itself is likely resistant to hydrolytic degradation.

Photolysis, or degradation by sunlight, is another potential abiotic pathway. nih.gov The rate of photolysis depends on factors like light absorption properties and the intensity of solar irradiation. nih.gov For 4-tert-octylphenol, photolysis is also considered a negligible removal process, indicating that this compound may exhibit similar stability against photodegradation in water. service.gov.uk Other chemical degradation pathways can be initiated by reactive species in the environment, but the inherent stability of the phenol ring and the long alkyl chain suggest a general resistance to abiotic breakdown under typical environmental conditions. researchgate.net

Table 1: Summary of Abiotic Degradation Pathways for 4-Alkylphenols

| Degradation Pathway | Description | Relevance to this compound | Source |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. fiveable.meazom.com | Considered a negligible degradation route for structurally similar alkylphenols. service.gov.uk | fiveable.meazom.comservice.gov.uk |

| Photolysis | Degradation caused by the absorption of light energy. nih.gov | Believed to be a negligible removal process in aquatic environments for similar compounds. service.gov.uk | service.gov.uknih.gov |

| Chemical Oxidation | Degradation through reaction with environmental oxidants. | Potential pathway, but the molecule is generally stable. |

Formation and Persistence of Transformation Products

When chemical pollutants break down, they form a range of transformation products (TPs), which can be either harmless or more toxic and persistent than the original compound. dokumen.pubnih.gov The investigation of these TPs is essential for a complete environmental assessment. nih.gov

Metabolites are the intermediate or end products of metabolism. scispace.com While specific data on the full range of this compound metabolites is limited, research on analogous compounds like nonylphenols (NPs) provides significant insights. For instance, studies on nitrated nonylphenol (NNP) isomers, which are themselves metabolites of NPs, show they can be transformed into compounds such as 2-amino-NP isomers. researchgate.net

Direct evidence for a similar pathway for this compound exists with the identification of 2-amino-4-decylphenol. core.ac.uk The characterization of such metabolites often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to clarify their identity and routes of formation. hyphadiscovery.comresearchgate.net These transformation processes often involve phase I reactions, such as oxidation, followed by phase II reactions, like conjugation, although the former is more relevant to environmental persistence. europa.eu

Table 2: Identified Transformation Products of Alkylphenols

| Parent Compound | Identified Metabolite/Transformation Product | Method of Identification/Study Type | Source |

| This compound | 2-amino-4-decylphenol | Chemical analysis | core.ac.uk |

| Nitrated Nonylphenol (NNP) Isomers | 2-amino-Nonylphenol Isomers | Soil incubation study with ¹⁴C-labeled NNP | researchgate.net |

The environmental impact of a contaminant is not limited to the parent compound; its transformation products can also pose a risk. dokumen.pub In some cases, degradation products can be more toxic or persistent than the precursor chemical. nih.gov For example, the degradation of some polymers can release compounds like bisphenol A (BPA), which is known for its endocrine-disrupting properties. mdpi.com

The transformation products of alkylphenols are of concern because they may retain or even exceed the biological activity of the parent compound. The formation of more polar metabolites, such as amino-phenols from nitrated alkylphenols, could alter their environmental mobility and bioavailability. nih.govresearchgate.net If these TPs are persistent, they can accumulate in resources like drinking water, leading to chronic exposure. nih.gov The persistence of TPs is a critical factor, as it determines their potential to accumulate and exert long-term effects on ecosystems. mdpi.com

Identification and Characterization of Metabolites

Mobility and Partitioning Behavior in Environmental Systems

The mobility and partitioning of this compound in the environment dictate its distribution across air, water, soil, and sediment. As a member of the alkylphenol group, its behavior is characterized by low water solubility and a high affinity for organic phases, driven by the hydrophobic decyl group. ontosight.ai These properties result in strong binding to soil and sediment, limited potential for leaching into groundwater, and low volatility.

Sorption, the process of a chemical binding to a solid matrix like soil or sediment, is a dominant process in the environmental fate of this compound. researchgate.net Due to its hydrophobic nature and low aqueous solubility, this compound is expected to partition readily from the water phase onto the solid phase, particularly in environments rich in organic matter. wur.nlpanda.org

Desorption, the release of a sorbed chemical back into the solution, is often slow and incomplete for strongly bound compounds. This phenomenon, known as hysteresis, can lead to the long-term sequestration of this compound in soils and sediments, making it less available for other transport and degradation processes but creating a persistent reservoir of the contaminant. researchgate.net

Table 1: Soil Mobility Classification Based on Koc Values This table provides a general classification of chemical mobility in soil based on the Koc value. Given the high Koc values of analogous compounds, this compound is expected to be immobile.

| Koc Value (L/kg) | Mobility Class | Implication for this compound |

| 0 - 50 | Very High | Unlikely |

| 50 - 150 | High | Unlikely |

| 150 - 500 | Medium | Unlikely |

| 500 - 2,000 | Low | Unlikely |

| > 5,000 | Immobile | Expected Classification |

| (Source: Adapted from McCall et al. classification schemes) chemsafetypro.com |

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its tendency to sorb to soil particles. oregonstate.edu Chemicals with high Koc values, like this compound, are strongly bound to the soil matrix, particularly in the upper, organic-rich horizons. chemsafetypro.comgreenwayweedsolutions.com This strong adsorption significantly restricts its downward movement with infiltrating water. oregonstate.edu

Therefore, this compound is considered to have a very low leaching potential. wur.nlpanda.org Even with significant rainfall or irrigation, the compound is likely to remain in the upper soil layers. oregonstate.edu Regulatory models for assessing groundwater contamination potential, such as the Groundwater Ubiquity Score (GUS), use Koc and soil half-life to estimate leachability. ctgb.nlctgb.nl Although a specific GUS score for this compound is not available, its expected high Koc value would result in a classification as a "non-leacher". epa.gov Consequently, contamination of deep groundwater aquifers by this compound from surface applications is considered unlikely. ctgb.nl

Volatilization is the process by which a chemical partitions from a liquid (water) or solid (soil) phase into the air. This process is governed by the chemical's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. oregonstate.eduwikipedia.org

This compound is expected to have a very low tendency to volatilize from water or moist soil surfaces. This is due to a combination of its low vapor pressure and its high affinity for water and soil organic matter relative to air. oregonstate.edu For example, the analogous compound dodecyl-phenol has a very low vapor pressure of 6.05 x 10⁻⁶ mmHg at 25°C. chemsrc.com Chemicals with low Henry's Law constants tend to persist in the water rather than entering the atmosphere. oregonstate.edu

Table 2: Physicochemical Properties Influencing Volatilization of an Analogous Compound This table presents data for dodecyl-phenol, a compound structurally similar to this compound, illustrating the properties that lead to low volatility.

| Property | Value (for Dodecyl-Phenol) | Implication for Volatilization |

| Molecular Formula | C18H32O | High molecular weight contributes to low volatility |

| Boiling Point | 154 - 168 °C | High boiling point indicates low volatility |

| Vapor Pressure | 6.05 x 10⁻⁶ mmHg at 25°C | Very low vapor pressure indicates a low tendency to enter the gas phase |

| LogP | 6.38 | High lipophilicity suggests strong sorption, reducing availability for volatilization |

| (Source: Data for Dodecyl-Phenol) chemsrc.com |

Ecological and Human Health Toxicological Research of 4 Decylphenol

Endocrine Disrupting Effects and Mechanisms

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's endocrine system, potentially causing adverse health effects in an organism or its progeny. nih.govnih.gov Research has explored the potential for 4-Decylphenol and structurally similar alkylphenols to act as EDCs.

A significant area of research has been the estrogenic activity of alkylphenolic compounds. nih.gov Studies have shown that certain alkylphenols can mimic the effects of the natural estrogen, 17β-estradiol, by binding to estrogen receptors (ERs). nih.govresearchgate.net This interaction can trigger a cascade of cellular events typically initiated by endogenous estrogens.

The estrogenic activity of alkylphenols is influenced by the structure of the alkyl group. Research indicates that the position and branching of the alkyl group on the phenol (B47542) ring are critical for estrogenicity. researchgate.net Specifically, a single tertiary branched alkyl group at the para position generally results in optimal estrogenic activity. researchgate.net The binding of these compounds to ERs can lead to the transactivation of estrogen-responsive genes, thereby initiating estrogenic effects. nih.govnih.gov

The mechanism of action for many estrogenic EDCs involves binding to estrogen receptors, which can be either agonistic, mimicking the natural hormone, or antagonistic, blocking the hormone's action. frontiersin.org For instance, 4-octylphenol (B30498) and 4-nonylphenol (B119669) have been shown to compete with 17β-estradiol for binding to the estrogen receptor, indicating they possess intrinsic estrogenic activity. nih.gov This binding can stimulate the transcriptional activity of the receptor, leading to downstream biological responses. nih.gov

Table 1: Estrogenic Activity of Selected Alkylphenols

| Compound | Reported Estrogenic Effect | Receptor Interaction |

|---|---|---|

| 4-Octylphenol | Stimulates vitellogenin gene expression, promotes growth of breast cancer cell lines. nih.gov | Competes with 17β-estradiol for binding to the estrogen receptor. nih.gov |

| 4-Nonylphenol | Stimulates vitellogenin gene expression, promotes growth of breast cancer cell lines. nih.gov | Competes with 17β-estradiol for binding to the estrogen receptor. nih.gov |

| 4-tert-Octylphenol (B29142) | Demonstrates estrogenic activity in yeast-based assays. researchgate.net | Binds to the human estrogen receptor. researchgate.net |

In addition to estrogenic effects, some EDCs can interfere with the androgen system. frontiersin.org This can occur through various mechanisms, including binding to the androgen receptor (AR), thereby either mimicking or blocking the action of androgens like testosterone (B1683101). researchgate.net While research on the specific androgenic or anti-androgenic activity of this compound is limited, studies on other environmental contaminants provide a framework for understanding these potential effects.

Anti-androgenic compounds can lead to demasculinization and sexual disruption. researchgate.net Some chemicals have been shown to exhibit anti-androgenic activity in vitro by competitively inhibiting the binding of androgens to the AR. nih.gov The cumulative risk from exposure to multiple anti-androgenic chemicals is a growing concern. nih.gov

The thyroid hormone system is another target for endocrine disruption. mdpi.com Several environmental contaminants have been shown to interfere with thyroid hormone synthesis, transport, and metabolism. nih.govfrontiersin.orgcapes.gov.br For instance, some chemicals can bind to thyroid hormone receptors (THRs) or to the transport protein transthyretin, potentially disrupting thyroid hormone signaling. nih.govfrontiersin.org

Studies on compounds structurally related to this compound, such as 4-nonylphenol and 4-tert-octylphenol, have indicated their potential to interfere with the thyroid hormone system. nih.gov These compounds have been shown to bind to both thyroxine-binding globulin (TBG) and the thyroid hormone receptor (THR) in silico, suggesting a potential for disrupting thyroid hormone transport and signaling. nih.gov Such disruptions could lead to altered thyroid hormone homeostasis. capes.gov.br

The mechanisms by which EDCs perturb endocrine pathways are complex and can involve both genomic and non-genomic pathways. nih.gov The classical genomic pathway involves the binding of the EDC to a nuclear hormone receptor, such as the estrogen receptor, which then acts as a transcription factor to regulate gene expression. frontiersin.org

In addition to this, EDCs can trigger rapid, non-genomic signaling cascades. nih.gov This can occur through membrane-associated receptors, such as G protein-coupled receptors, leading to the activation of intracellular signaling molecules like protein kinases. nih.gov These signaling pathways can, in turn, influence cellular processes and gene expression. nih.govembopress.org The interplay between genomic and non-genomic pathways contributes to the diverse and tissue-specific effects of EDCs. nih.gov

Thyroid Hormone System Disruption

Reproductive Toxicology Studies

Reproductive toxicology investigates the adverse effects of chemical agents on the reproductive system. numberanalytics.comilo.org This includes effects on fertility, gonadal function, and the development of offspring. epa.goveuropa.eu

Exposure to certain environmental chemicals has been linked to adverse effects on both male and female reproductive function. europa.eufrontiersin.orgfrontiersin.org In males, this can manifest as reduced sperm quality, testicular damage, and altered hormone levels. nih.govnih.govresearchgate.netscielo.br In females, effects can include disrupted estrous cycles, reduced fertility, and ovarian dysfunction. ffcr.or.jpnih.gov

Studies on alkylphenols have demonstrated their potential to impact gonadal function. For example, exposure to 4-octylphenol in male mice has been shown to cause a reduction in testicular mass, damage to seminiferous tubules, and a decline in sperm quality. nih.gov Similarly, studies in male rats exposed to 4-tert-octylphenol reported reduced testicular and epididymal weight, as well as damage to spermatogenic and Sertoli cells. nih.gov These effects are often associated with the endocrine-disrupting properties of these compounds. frontiersin.orgfrontiersin.org

In females, exposure to certain phthalates, another class of EDCs, has been shown to decrease serum estradiol (B170435) levels and lead to anovulation in rats. nih.gov The proposed mechanism involves the suppression of aromatase, a key enzyme in estrogen synthesis. nih.gov While specific studies on the direct effects of this compound on female gonadal function are not as prevalent, the known estrogenic activity of alkylphenols suggests a potential for interference with the female reproductive system. nih.govfrontiersin.orgffcr.or.jp

Table 2: Reported Reproductive Toxicological Effects of Selected Alkylphenols in Animal Studies

| Compound | Species | Observed Effects in Males | Observed Effects in Females |

|---|---|---|---|

| 4-Octylphenol | Mouse | Reduced testicular mass, structural damage to seminiferous tubules, increased oxidative stress, decreased sperm quality, decreased serum testosterone and estradiol levels. nih.gov | Not specified in the provided sources. |

| 4-tert-Octylphenol | Rat | Reduced weight of testis, epididymis, and prostate; damage to spermatogenic and Sertoli cells; decreased testicular sperm numbers and motility. nih.gov | Not specified in the provided sources. |

| 4-Nonylphenol | Rat | Potential for disruption of testicular development and damage to Sertoli and Leydig cells. researchgate.net | Not specified in the provided sources. |

Impacts on Gamete Production and Quality

Research into the effects of this compound and related alkylphenols on gametes—sperm and eggs—reveals significant impacts on reproductive health. Environmental toxicants can lead to complex alterations affecting both male and female gametogenesis. nih.gov

In females, environmental factors can disrupt oogenesis, the process of egg formation. Chemicals like 4-nonylphenol have been shown to cause malformation of previtellogenic oocytes and atresia (degeneration) of mature ova in fish. researchgate.net Such effects can compromise egg quality and viability, thereby reducing fertility. The hormonal disruption caused by these chemicals is a key mechanism, as they can interfere with the synthesis, secretion, and action of hormones essential for gamete development.

| Endpoint | Organism | Observed Effects of Alkylphenol Exposure |

| Semen Production | Rainbow Trout | Significantly reduced or completely inhibited. nih.gov |

| Sperm Density | Rat (F2 Generation) | Reduced. nih.gov |

| Testicular Spermatid Count | Rat (F2 Generation) | Reduced. nih.gov |

| Oocyte Development | Fish | Malformation of previtellogenic oocytes. researchgate.net |

| Mature Ova | Fish | Atresia (degeneration). researchgate.net |

Alterations in Reproductive Cycle and Behavior

Endocrine-disrupting chemicals, including alkylphenols, can significantly alter reproductive cycles and behaviors. frontiersin.org These chemicals can interfere with the delicate hormonal balance that governs these processes. chemscape.com

In females, exposure to endocrine disruptors has been associated with changes in the menstrual and estrous cycles. nih.gov For example, studies have linked exposure to certain chemicals with disruptions in the balance between estrogen and progesterone (B1679170), leading to alterations in cycle length and regularity. chemscape.com In animal studies, exposure to 4-nonylphenol accelerated the onset of vaginal opening in rats across multiple generations, a marker of puberty. nih.gov The estrous cycle itself can influence behavior and stress responses, and chemical-induced alterations can therefore have broader physiological and behavioral consequences. conductscience.com

Reproductive behavior can also be affected. While direct studies on this compound's impact on reproductive behavior are limited, the known hormonal effects of alkylphenols suggest a potential for such alterations. Hormones play a critical role in orchestrating reproductive behaviors, and any interference with their signaling can lead to changes in mating, nesting, and parental care. conductscience.com

| Parameter | Organism | Observed Effects of Alkylphenol Exposure |

| Vaginal Opening (Puberty Onset) | Rat | Accelerated across F1, F2, and F3 generations. nih.gov |

| Menstrual/Estrous Cycle | Human/Rodent Models | Potential for disruption in length and regularity. chemscape.comnih.gov |

| Reproductive Hormone Balance | General | Disruption of estrogen and progesterone balance. chemscape.com |

Multigenerational Reproductive Outcomes

The impact of environmental toxicants like this compound can extend beyond the directly exposed generation, leading to multigenerational and even transgenerational effects. nih.gov Multigenerational effects are observed in offspring that were also directly exposed (e.g., as fetuses), while transgenerational effects are seen in subsequent generations that were never directly exposed. nih.gov

Studies on 4-nonylphenol in rats have provided evidence of multigenerational reproductive toxicity. nih.gov While no consistent changes were observed in pup number, weight, or viability, there were notable effects on reproductive organs and sperm parameters in the F2 generation. nih.gov Specifically, F2 male rats showed reduced epididymal sperm density and testicular spermatid counts. nih.gov Furthermore, the accelerated vaginal opening in females was observed across three generations (F1, F2, and F3). nih.gov These findings suggest that the reproductive consequences of exposure can be carried through multiple generations. nih.gov

The mechanisms for these inherited effects are thought to involve epigenetic modifications, such as changes in DNA methylation and non-coding RNAs, which can alter gene expression without changing the DNA sequence itself. nih.gov

| Generational Cohort | Observed Effects of Alkylphenol Exposure in Rats |

| F1 Females | Accelerated vaginal opening, increased uterine weights at postnatal day 21. nih.gov |

| F2 Males | Reduced epididymal sperm density, reduced testicular spermatid count. nih.gov |

| F2 Females | Accelerated vaginal opening, decreased relative ovary weight in adults. nih.gov |

| F3 Females | Accelerated vaginal opening. nih.gov |

Developmental Toxicology Research

Developmental toxicology focuses on the adverse effects of external agents on a developing organism. Teratogens are substances that can cause birth defects by interfering with normal fetal development. clevelandclinic.org The timing of exposure to a teratogen is critical, as different organ systems are more vulnerable during specific developmental windows. birthdefectsresearch.org

Embryo-Fetal Development Impacts (Teratogenicity)

Teratogens can cause a range of developmental abnormalities, including physical malformations, growth retardation, and functional deficits. asu.edu Exposure during the early stages of development, particularly during organogenesis, can lead to major structural anomalies. birthdefectsresearch.org

While specific teratogenicity studies on this compound are not widely available in the searched literature, research on the broader class of phenols provides some insights. For example, prenatal exposure to phenol has been associated with reduced fetal weight and viability in animal studies. ca.gov In some cases, malformations such as hind-limb and tail defects have been reported in rats exposed to phenol. ca.gov Studies on 4-nonylphenol in rainbow trout showed that exposure led to a significantly lower percentage of eyed stage embryos and reduced larval survival. nih.gov These findings highlight the potential for alkylphenols to act as teratogens, disrupting normal embryo-fetal development.

| Organism | Alkylphenol/Phenol | Observed Embryo-Fetal Effects |

| Rainbow Trout | 4-Nonylphenol | Lower percentage of eyed stage embryos, reduced larval survival. nih.gov |

| Rat | Phenol | Reduced fetal weight and viability, potential for hind-limb and tail defects. ca.gov |

Pre- and Post-natal Developmental Effects

The developmental impacts of chemical exposures are not limited to the embryonic and fetal periods but can also manifest pre- and post-natally. mdpi.com The concept of fetal programming suggests that environmental factors during these sensitive periods can have long-lasting effects on health. mdpi.com

In the multigenerational study of 4-nonylphenol in rats, prenatal and continued exposure resulted in reduced body weight gain in both the 650 ppm and 2000 ppm dose groups. nih.gov Postnatally, a striking finding in one study of prenatal phenol exposure was the emergence of paralysis and palsy in the limbs of pups 10-14 days after birth. ca.gov Furthermore, exposure to environmental chemicals during early life can influence a child's neurodevelopment, with studies showing associations between phthalate (B1215562) exposure and behavioral and cognitive outcomes. nih.gov

Neurodevelopmental Toxicity Considerations

Neurodevelopmental toxicity refers to the adverse effects on the developing nervous system from exposure to environmental agents. epa.gov The developing brain is uniquely vulnerable to such toxicants, and the effects can be long-lasting. nih.gov

While direct neurodevelopmental toxicity data for this compound is limited in the provided search results, the potential for such effects exists within the broader category of environmental chemicals. nih.gov Many industrial chemicals lack comprehensive neurodevelopmental toxicity data. nih.gov Research on other endocrine-disrupting chemicals, such as phthalates and bisphenol-A (BPA), has shown associations with altered neurodevelopment and behavior in children. mdpi.comnih.gov For example, prenatal phthalate exposure has been linked to issues with executive function and behavior problems. nih.gov Given that alkylphenols are also endocrine disruptors, considering their potential for neurodevelopmental toxicity is a critical area for future research. epa.gov The mechanisms can involve direct toxicity to the developing brain or indirect effects through disruption of placental function. nih.gov

Comparative Ecotoxicology Across Species

The ecotoxicological profile of a chemical is critical for understanding its potential impact on various ecosystems. This involves assessing its effects across different species and environmental compartments. For this compound, specific data is often limited, necessitating a comparative approach with structurally similar compounds like other alkylphenols.

The study of aquatic toxicity is fundamental for environmental risk assessment and is typically evaluated across three trophic levels: fish (vertebrates), invertebrates (like crustaceans), and algae (plants). chemsafetypro.com Acute toxicity refers to the adverse effects from short-term exposure, often measured as the median lethal concentration (LC50) or median effective concentration (EC50). chemsafetypro.comresearchgate.net Chronic toxicity examines the effects of longer-term exposure, with endpoints such as the No Observed Effect Concentration (NOEC). chemsafetypro.com

For this compound specifically, publicly available data on its toxicity to aquatic organisms is scarce. A safety data sheet for the compound indicates that no data are available for its toxicity to daphnia, algae, or microorganisms. echemi.com

In the absence of direct data, information from related alkylphenols, such as 4-nonylphenol (4-NP), and other phenolic compounds is often used for a preliminary assessment. For instance, 4-NP has a mean 48-hour EC50 for the invertebrate Daphnia magna of 155 µg/L when using a carrier solvent and 281 µg/L without. nih.gov Chronic studies on other phenols, like 2,4-Dichlorophenol, have shown a NOEC of 0.21 mg/l for Daphnia magna reproduction. oecd.org The toxicity of phenols to marine microalgae has also been evaluated, with 96-hour EC50 values for four species ranging from 27.32 to 92.97 mg/L. nih.gov

The table below summarizes acute and chronic toxicity data for various phenolic compounds to illustrate the range of toxicity within this chemical class, highlighting the data gap for this compound.

Interactive Data Table: Aquatic Toxicity of Phenolic Compounds

| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| This compound | Daphnia sp. | 48h | EC50 | No data available | echemi.com |

| This compound | Algae | 72h | EC50 | No data available | echemi.com |

| This compound | Fish | 96h | LC50 | No data available | |

| 4-Nonylphenol | Daphnia magna | 48h | EC50 | 0.155 | nih.gov |

| 2,4-Dichlorophenol | Daphnia magna | 48h | EC50 | 1.4 | oecd.org |

| 2,4-Dichlorophenol | Freshwater Fish | - | LC50 | 1.7 | oecd.org |

| 2,4-Dinitrophenol | Daphnia magna | 21d | NOEC | 2.0 | |

| Phenol | Skeletonema costatum | 96h | EC50 | 27.32 | nih.gov |

| Phenol | Dunaliella salina | 96h | EC50 | 72.29 | nih.gov |

Note: The toxicity values for compounds other than this compound are provided for comparative purposes due to the lack of specific data for this compound.

The impact of chemical contaminants on terrestrial ecosystems is a significant environmental concern. researchgate.net Research in this area focuses on effects on soil invertebrates (e.g., earthworms, springtails), plants, and microorganisms, which are all vital for soil health and functionality. acs.orggoogleapis.com

The phytotoxicity of phenolic compounds has been demonstrated in various studies. For example, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been shown to inhibit seed germination and seedling growth in several plant species. mdpi.com Other chlorophenols, like 4-chlorophenol (B41353) and 2,4-dichlorophenol, have also been found to negatively affect the germination of plants such as Phaseolus vulgaris (bean) and Zea mays (maize). scirp.orgresearchgate.net

The effects on soil microorganisms are also a key consideration. The application of 4-nonylphenol to soil has been shown to affect carbon and nitrogen mineralization, processes crucial for nutrient cycling. nih.gov The herbicide 2,4-D and its degradation products can alter the soil microbial community structure, with high concentrations leading to a reduction in the diversity of dominant populations. researchgate.netnih.gov Some fungicides have also been reported to have a deleterious effect on nitrogen-fixing bacteria. mdpi.com

Species Sensitivity Distributions (SSDs) are statistical models used in ecological risk assessment to estimate the proportion of species that would be adversely affected by a certain concentration of a chemical. researchgate.netresearchgate.net The method involves fitting a statistical distribution to a set of toxicity data (e.g., LC50 or NOEC values) from multiple species. scirp.orgresearchgate.net This provides a probabilistic tool to derive a concentration that is expected to be protective of most species in an ecosystem, such as the Hazardous Concentration for 5% of species (HC5). researchgate.netresearchgate.net

The SSD approach is considered a more comprehensive tool than relying on the single most sensitive species, as it utilizes all available toxicity data. researchgate.net However, the development of a robust SSD is dependent on having a sufficiently large and representative dataset covering various taxonomic groups (e.g., fish, invertebrates, plants). researchgate.netresearchgate.net

A review of the available literature did not yield any specific Species Sensitivity Distribution (SSD) analyses conducted for this compound. This is likely due to the limited availability of ecotoxicity data for this specific compound across a sufficient range of species.

Interspecies extrapolation is a critical component of human health and ecological risk assessment, used to estimate the potential toxicity of a substance to one species based on data from another. acs.orgepa.gov This process is necessary because it is not feasible to test every chemical on every species. service.gov.uk The process often involves the use of assessment or uncertainty factors to account for the differences in sensitivity between species. epa.govservice.gov.uk

For aquatic risk assessment, interspecies correlation estimation (ICE) models have been developed to extrapolate toxicity data between different aquatic species. acs.orgresearchgate.net These models are typically log-linear regressions of acute toxicity values for a surrogate species and a predicted species. researchgate.net Such models can be valuable for assessing risks to a wide range of species, including threatened or endangered ones, for which direct toxicity testing is not possible. researchgate.net

In the context of alkylphenols, where data for specific congeners like this compound may be sparse, interspecies extrapolation can be used to leverage data from more well-studied compounds like nonylphenol or octylphenol (B599344). who.intmst.dk Combining datasets for different species can help in the development and improvement of models, such as Physiologically Based Pharmacokinetic (PBPK) models, to enhance the accuracy of interspecies extrapolation. who.int However, it is important to acknowledge the uncertainties involved, which can be influenced by factors like the taxonomic relationship between the species and the chemical's mode of action. acs.org

Species Sensitivity Distribution Analysis

Cellular and Molecular Toxicological Investigations

Cellular and molecular toxicology studies aim to understand the mechanisms by which chemicals exert their toxic effects at the subcellular level. These in vitro methods are valuable for screening chemicals and providing insights that can complement whole-organism studies. nih.gov

In vitro cytotoxicity assays are laboratory tests that use cultured cells to assess the potential of a substance to cause cell damage or death. nih.gov These assays measure various cellular functions, such as metabolic activity, cell membrane integrity, and enzyme activity, to determine cell viability. nih.gov Common methods include colorimetric assays like the MTT assay, which measures the metabolic reduction of a tetrazolium salt by viable cells. canada.ca

While patent literature suggests that this compound has been subjected to in vitro antimicrobial testing, specific data on its cytotoxicity against mammalian cell lines, such as IC50 values (the concentration that inhibits 50% of cell growth or viability), are not available in the public domain literature reviewed. googleapis.comepo.orggtu.edu.tr

The table below lists common in vitro cytotoxicity assays.

Interactive Data Table: Common In Vitro Cytotoxicity and Cell Viability Assays

| Assay Type | Principle | Detection Method |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. | Colorimetric |

| XTT Assay | Similar to MTT, but produces a water-soluble formazan product. | Colorimetric |

| Neutral Red Uptake | Viable cells incorporate and bind the neutral red dye in their lysosomes. | Colorimetric |

| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes. | Enzymatic/Colorimetric |

| Calcein-AM Assay | Non-fluorescent Calcein-AM is converted by intracellular esterases in live cells to fluorescent calcein. | Fluorometric |

| Propidium Iodide Staining | A fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining only dead cells. | Fluorometric/Flow Cytometry |

Oxidative Stress Induction and Antioxidant Response

Exposure to this compound has been shown to induce oxidative stress in various organisms. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to neutralize them. childrenshospital.orgresearchgate.net The increased production of ROS can lead to cellular damage. researchgate.net

In response to this oxidative stress, organisms often exhibit an increased activity of antioxidant enzymes. For instance, studies on fish exposed to similar phenolic compounds have demonstrated elevated levels of superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov These enzymes play a crucial role in detoxifying ROS and mitigating cellular damage. The antioxidant response is a key protective mechanism against the toxicity of such compounds. nih.gov

Research on other phenolic compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that exposure can lead to increased lipid peroxidation and levels of oxidized glutathione in fish gills, which are markers of oxidative stress. nih.gov In the fungal strain Umbelopsis isabellina, exposure to 2,4-D also resulted in increased levels of thiobarbituric acid-reactive substances (TBARS), confirming the induction of oxidative stress. plos.org These findings in related compounds suggest that a primary mechanism of this compound toxicity could be the induction of oxidative stress, which then triggers a compensatory antioxidant response. researchgate.netplos.org

Table 1: Effects of Phenolic Compounds on Oxidative Stress Markers and Antioxidant Enzymes

| Compound | Organism/System | Effect | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Goldfish (Carassius auratus) gills | Increased lipid peroxidation, oxidized glutathione, superoxide dismutase, catalase, and glutathione peroxidase activity. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Human dental pulp stem cells (hDPSCs) | Enhanced ROS levels. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Umbelopsis isabellina | Increased thiobarbituric acid-reactive substances (TBARS). | plos.org |

| 2,4-Dichlorophenol (2,4-DCP) | African Catfish (Clarias gariepinus) | Increased lactate dehydrogenase, superoxide dismutase, lipid peroxidation, and DNA fragmentation. | nih.gov |

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments are crucial for understanding the potential of chemical substances to cause DNA damage, which can lead to mutations and potentially cancer. fda.govepa.gov For this compound and related alkylphenols, these assessments often involve a battery of in vitro and in vivo tests. chemsafetypro.com

The genotoxic potential of a substance is a critical consideration in its risk assessment. toxby.designseqens.com Even in the absence of direct mutagenic activity, compounds that cause DNA damage can still pose a health risk. fda.gov It is generally assumed that even a small dose of a genotoxic chemical may have an adverse effect. chemsafetypro.com

Apoptosis and Necrosis Pathways

Cell death can occur through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). childrenshospital.org Apoptosis is a regulated process essential for normal tissue development and maintenance, involving a cascade of enzymes called caspases. patnawomenscollege.inassaygenie.comteachmeanatomy.info It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. assaygenie.comteachmeanatomy.inforesearchgate.net

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. assaygenie.comresearchgate.netmedbullets.com The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the activation of caspase-8. assaygenie.comresearchgate.netmedbullets.com Both pathways converge to activate executioner caspases, like caspase-3, which dismantle the cell. assaygenie.comteachmeanatomy.info

Exposure to certain phenolic compounds has been shown to induce apoptosis. For example, studies on 2,4-D have demonstrated the induction of apoptosis in human dental pulp stem cells, which was confirmed by DAPI staining and caspase 3/7 assays. nih.gov This suggests that this compound could potentially trigger similar apoptotic pathways, possibly as a consequence of oxidative stress and cellular damage.

Immunomodulatory Effects

This compound and related compounds can exert immunomodulatory effects, meaning they can alter the normal functioning of the immune system. nih.gov The immune system is a complex network of cells and proteins that defends the body against infection. medlineplus.govpoultryhub.org

Exposure to certain phenolic compounds has been shown to compromise the immune system in aquatic organisms. For example, in African Catfish exposed to 2,4-DCP, there was an increase in total white blood cells but a decrease in myeloperoxidase content, along with histopathological lesions in the head kidney, a key immune organ in fish. nih.gov This indicates a disruption of the innate immune response. nih.gov

Polyphenols, a broader class of compounds that includes alkylphenols, are known to have a range of biological activities, including immunomodulation. nih.gov They can affect various immune cells and signaling pathways. nih.gov For instance, they can influence the differentiation and maturation of dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov The specific immunomodulatory effects of this compound require further detailed investigation to understand its impact on immune function.

Structure-Activity Relationship (SAR) Studies for Toxicity

Structure-Activity Relationship (SAR) studies are essential in toxicology for predicting the biological activity of a chemical based on its molecular structure. researchgate.netfrontiersin.orgnih.gov By comparing the toxicity of structurally related compounds, researchers can identify the chemical features that contribute to their adverse effects. nih.gov

Influence of Alkyl Chain Branching and Length on Bioactivity

For alkylphenols like this compound, the structure of the alkyl side chain plays a critical role in determining its biological activity, including its toxicity and estrogenicity. mst.dkresearchgate.net Both the length and the degree of branching of the alkyl chain significantly influence how the molecule interacts with biological systems. researchgate.netjst.go.jp

Alkyl Chain Length: Generally, the biological activity of 4-alkylphenols is dependent on the length of the alkyl chain. mdpi.com Research on other homologous series of compounds, such as alkylresorcinols, has shown that antioxidant activity in bulk oils decreases as the alkyl chain length increases. researchgate.net However, for skin permeation enhancement, the potency of different homologous series of enhancers was found to be very similar when compared at equal alkyl group chain lengths. nih.gov In the context of estrogenic activity, an appropriate length of the main alkyl chain is crucial. jst.go.jp

Alkyl Chain Branching: The branching of the alkyl group also has a profound effect on bioactivity. researchgate.netjst.go.jp Studies have indicated that branched isomers of 4-nonylphenol exhibit stronger estrogenic activity than the straight-chain isomer. mst.dk Optimal estrogenic activity often requires a single tertiary branched alkyl group at the para position of the phenol ring. mst.dkresearchgate.net The position of the branch within the alkyl group is also a determining factor for its estrogenic potential. jst.go.jp This information is critical for understanding the potential endocrine-disrupting effects of this compound and its various isomers.

Table 2: Influence of Alkyl Group Structure on the Estrogenic Activity of 4-Alkylphenols

| Structural Feature | Influence on Estrogenicity | Reference |

|---|---|---|

| Position of Alkyl Group | para > meta > ortho | mst.dkresearchgate.net |

| Branching of Alkyl Group | tertiary > secondary = normal | mst.dkresearchgate.net |

| Length of Alkyl Chain | An appropriate length is essential for activity. Optimal activity is often seen with 6 to 9 carbons in a tertiary branched group. | mst.dkresearchgate.netjst.go.jp |

Isomer-Specific Toxicological Differences

The toxicological properties of alkylphenols, including this compound, are not uniform across all molecular variations of the compound. The specific arrangement of the ten-carbon alkyl chain attached to the phenol ring results in numerous isomers, and research indicates that these structural differences can lead to significant variations in biological activity and toxicity. While detailed isomer-specific toxicological data for this compound is limited, extensive research on the closely related 4-nonylphenol (4-NP) provides critical insights into how the alkyl chain structure influences toxicity. These findings are considered relevant to this compound due to their structural similarity.

The primary factor influencing toxicological differences among isomers is the degree of branching in the alkyl side chain, particularly at the carbon atom attached to the benzene (B151609) ring (the α-carbon). It has been reported that the endocrine-disrupting effects and general toxicity of branched-chain isomers of 4-NP are stronger than those of the linear-chain isomer. researchgate.net For instance, the toxicity of branched-chain 4-NP to the fish species Oryzias latipes is higher than that of linear 4-NP. researchgate.net

The structure of the side chain can greatly influence the estrogenic effect of a single isomer. researchgate.net Studies have demonstrated that the biological effect of a specific nonylphenol isomer is highly dependent on the side chain's structure. researchgate.net For example, isomers with a quaternary α-carbon (i.e., the α-carbon is bonded to three other carbon atoms in the alkyl chain) have been identified as having notable estrogenic activity, whereas the linear isomer, 4-n-nonylphenol (4n-NP), shows weak to negligible estrogenic effects in some assays. researchgate.net Technical nonylphenol is a complex mixture of over 100 isomers, with about 90% being 4-NP isomers. researchgate.net The estrogenic effect of NP varies greatly for the isomers with different molecular structures. researchgate.netresearchgate.net This highlights the importance of isomer-specific analysis in understanding the true toxicological potential of these compounds. researchgate.net

Table 1: Comparison of Toxicological Properties of 4-Nonylphenol Isomers This table summarizes findings for 4-Nonylphenol, which are considered indicative of the principles that apply to this compound isomers.

| Isomer Characteristic | Toxicological Observation | Reference |

| Branched Chain | Stronger endocrine-disrupting effects compared to linear isomers. | researchgate.net |

| Linear Chain (4n-NP) | Weak or no estrogenic effect in some assays. | researchgate.net |

| Quaternary α-Carbon | Higher estrogenic potency. | researchgate.net |

| Benzylic Hydrogens | Did not serve as growth substrates for Sphingomonas xenophaga. | researchgate.net |

| Quaternary Benzylic Carbon | Served as growth substrates for Sphingomonas xenophaga. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in toxicology to predict the biological activity of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between the chemical's structural or physicochemical properties (predictors) and its toxicological effect (response). wikipedia.org For environmental contaminants like this compound, QSAR modeling is a valuable method for estimating toxicity to various organisms, thereby aiding in risk assessment without extensive animal testing. nih.govbiorxiv.org

QSAR models are developed by correlating descriptors—quantifiable representations of molecular structure, such as electronic, geometric, or steric properties—with known toxicity data for a set of similar chemicals. wikipedia.orgnih.gov Once validated, these models can predict the toxicity of new or untested compounds. wikipedia.org

In the context of this compound (4-DP), QSAR modeling has been employed to estimate its acute toxicity to different aquatic species. The U.S. Environmental Protection Agency's (EPA) Toxicity Estimation Software Tool (TEST) is one such QSAR application that has been used to predict toxicity values for 4-DP. nih.gov This tool estimates toxicity endpoints based on the molecular structure of the chemical. nih.gov For instance, TEST has been used to predict the 96-hour median lethal concentration (LC50) for Fathead minnow (Pimephales promelas) and the 48-hour LC50 for Daphnia magna, among other endpoints. nih.gov The predictions from these models are considered to have acceptable predictive power when they meet certain statistical criteria, such as a coefficient of determination (r²) greater than 0.6. nih.gov

Table 2: QSAR-Predicted Acute Toxicity of this compound (4-DP)

| Species | Endpoint | Predicted Value (log(1/mol)) | Predicted Value (mg/L) |

| Pimephales promelas (Fathead Minnow) | 96-h LC50 | 5.86 | 0.30 |

| Daphnia magna | 48-h LC50 | 6.27 | 0.12 |

| Tetrahymena pyriformis | 48-h IGC50 | 5.37 | 0.95 |

| Source: Adapted from predictions using the Toxicity Estimation Software Tool (TEST). nih.gov | |||

| (Note: IGC50 refers to the 50% growth inhibition concentration.) |

The application of QSAR models is a critical component of modern chemical risk assessment, offering a means to screen large numbers of chemicals for potential toxicity efficiently. biorxiv.org However, the reliability of a QSAR model depends on the quality of the input data, the selection of appropriate descriptors, and rigorous validation. wikipedia.org

Analytical Methodologies for 4 Decylphenol Quantification and Characterization

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step in the analytical workflow, designed to isolate 4-decylphenol from complex sample matrices, concentrate it, and remove interfering substances that could compromise the accuracy of subsequent analyses. The choice of extraction technique is highly dependent on the nature of the sample matrix, whether it be water, sediment, soil, or biological tissues.

Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and cleanup of this compound from aqueous samples. mdpi.comorganomation.com This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge or disk. mdpi.comsigmaaldrich.com The selection of the appropriate sorbent is key to achieving high recovery rates.

For the analysis of alkylphenols like this compound, C18 (octadecyl-bonded silica) is a common and effective sorbent choice for concentrating these compounds from water samples. duke.edu Another material, graphitized carbon black, has also been successfully used in SPE cartridges for the extraction of various phenolic compounds from water. mdpi.com The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained this compound with a small volume of an organic solvent. organomation.com This process not only concentrates the analyte but also significantly reduces matrix effects, leading to cleaner extracts and more reliable analytical results.

Table 1: Examples of SPE Sorbents for Phenolic Compound Analysis

| Sorbent Material | Target Analytes | Matrix | Reference |

| C18 | Alkylphenol ethoxylate metabolites (including nonyl- and octylphenols) | Estuarine water | duke.edu |

| Graphitized Carbon Black | Phenolic compounds | Drinking and river water | mdpi.com |

| Polymeric (e.g., HLB) | Wide range of organic compounds | Aqueous samples | sigmaaldrich.com |

Liquid-liquid extraction (LLE) is a traditional and fundamental method for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For this compound, which is hydrophobic, LLE can be employed to transfer it from a water sample into an organic solvent like dichloromethane (B109758) or a mixture of solvents. phenomenex.comwrc.org.za The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. phenomenex.com While effective, conventional LLE can be time-consuming and require large volumes of organic solvents. phenomenex.com

To address the limitations of LLE, various microextraction techniques have been developed. These miniaturized versions significantly reduce solvent consumption and extraction time. phenomenex.comresearchgate.net Dispersive liquid-liquid microextraction (DLLME) is one such innovative approach where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. mdpi.comresearchgate.netmdpi.com This high surface area facilitates rapid mass transfer of the analyte into the extraction solvent. mdpi.com Subsequent centrifugation separates the organic phase for analysis. mdpi.com These microextraction methods are considered more environmentally friendly and are gaining popularity for the analysis of organic pollutants. researchgate.netmdpi.com

Following initial extraction, further clean-up steps are often necessary, especially for complex matrices like sediment or biological tissues, to remove co-extracted interfering compounds such as lipids. dphen1.com Techniques like column chromatography with adsorbents such as Florisil or silica (B1680970) gel can be employed for this purpose. dphen1.compepolska.pl

For analysis by Gas Chromatography (GC), a derivatization step is frequently required for phenolic compounds like this compound. gcms.cz Derivatization converts the polar phenolic hydroxyl group into a less polar, more volatile derivative, which improves chromatographic peak shape and thermal stability. gcms.czphenomenex.blogchemcoplus.co.jp Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blogchemcoplus.co.jp Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. dphen1.com Another approach is alkylation, for instance, using diazomethane (B1218177) to form methyl ethers. epa.gov For Liquid Chromatography (LC) analysis, derivatization can also be used to enhance the detectability of the analyte, for example, by introducing a fluorescent tag. ddtjournal.com

Table 2: Common Derivatization Reagents for Phenolic Compounds

| Derivatization Technique | Reagent | Analyte Functional Group | Purpose for GC Analysis | Reference |

| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Increase volatility, improve peak shape | dphen1.com |

| Silylation | N-trimethylsilylimidazole (TMSI) | Hydroxyl, Carboxylic Acid | Increase volatility | phenomenex.blog |

| Alkylation (Methylation) | Diazomethane | Phenolic Hydroxyl | Form more volatile methyl ethers | epa.gov |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Phenolic Hydroxyl | Form ethers for enhanced detection by Electron Capture Detector (ECD) | gcms.czepa.gov |

Liquid-Liquid Extraction (LLE) and Microextraction Techniques

Chromatographic Separation Methods

Chromatography is the core analytical technique for separating this compound from other compounds in the prepared extract. rotachrom.com The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analyte and its derivatives, as well as the desired sensitivity and resolution.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. thermofisher.com For the analysis of this compound, it is typically performed after a derivatization step to increase volatility. dphen1.commdpi.com The separation occurs in a capillary column, and the choice of the stationary phase is crucial for resolving complex mixtures of isomers, which is particularly relevant for technical-grade alkylphenols. chula.ac.th

GC is most often coupled with a mass spectrometer (MS) for detection. thermofisher.com GC-MS provides both quantification and structural information, allowing for confident identification of this compound. thermofisher.commdpi.com The mass spectrometer can be operated in different modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying target analytes. thermofisher.comresearchgate.net For highly complex samples or when very low detection limits are required, tandem mass spectrometry (GC-MS/MS) can be used to increase selectivity and reduce background interference. thermofisher.comoiv.int Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power, enabling the separation and identification of a large number of alkylphenol isomers in technical mixtures and environmental samples. nih.govresearchgate.net

Table 3: GC-MS Parameters for Alkylphenol Analysis

| Parameter | Example Condition | Purpose | Reference |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Separation of analytes based on boiling point and polarity | mdpi.com |